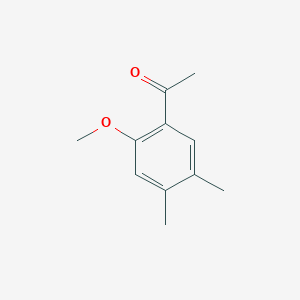
3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone is a chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a member of the quinazolinone family, which is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
作用机制
The mechanism of action of 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone varies depending on the application. In medicinal chemistry, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and tubulin, which are involved in the growth and division of cancer cells. In agricultural chemistry, this compound has been shown to disrupt the integrity of fungal cell walls, leading to cell death. In material science, this compound has been used as a building block for the synthesis of various polymers and materials, with its unique chemical structure imparting specific properties to the resulting materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the application. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In agricultural chemistry, this compound has been shown to inhibit the growth of various plant pathogens, leading to improved crop yields. In material science, this compound has been used as a building block for the synthesis of various polymers and materials, with its unique chemical structure imparting specific properties to the resulting materials.
实验室实验的优点和局限性
The advantages of using 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone in lab experiments include its diverse biological activities, which make it a useful tool for studying various biological processes. Its unique chemical structure also makes it a useful building block for the synthesis of various polymers and materials. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and synthesize it.
未来方向
There are several future directions for the research on 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone. One direction is to explore its potential applications in drug delivery systems, where its unique chemical structure could be used to target specific cells or tissues. Another direction is to study its potential applications in the field of material science, where its unique chemical structure could be used to synthesize new materials with specific properties. Additionally, further research could be conducted to explore the potential applications of this compound in agriculture, where its anti-fungal properties could be used to improve crop yields.
合成方法
The synthesis of 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone can be achieved through various methods, including the reaction of 2-phenylethylamine with anthranilic acid in the presence of a catalyst, such as polyphosphoric acid or phosphorus oxychloride. Another method involves the reaction of 2-phenylethylamine with 2-chloroquinazolin-4(3H)-one in the presence of a base, such as sodium hydroxide or potassium carbonate. The yield of the synthesis process varies depending on the method used, with some methods yielding up to 90% of the desired product.
科学研究应用
3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone has shown potential in various scientific research applications, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In agricultural chemistry, this compound has been shown to exhibit anti-fungal properties by inhibiting the growth of various plant pathogens. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.
属性
| 60007-51-4 | |
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
3-phenacylquinazolin-4-one |
InChI |
InChI=1S/C16H12N2O2/c19-15(12-6-2-1-3-7-12)10-18-11-17-14-9-5-4-8-13(14)16(18)20/h1-9,11H,10H2 |
InChI 键 |
TYEAFCPAPCNRES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


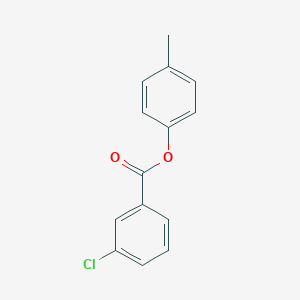

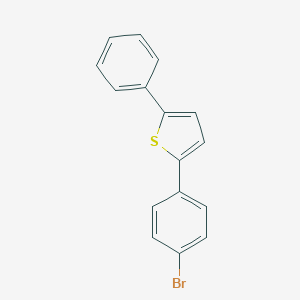

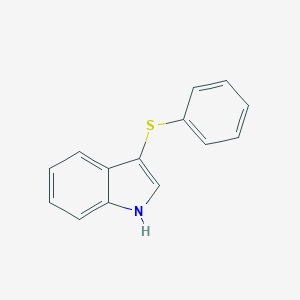
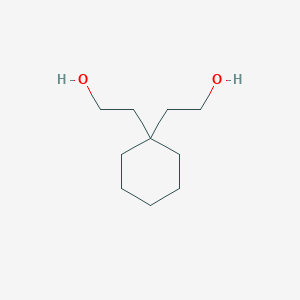
![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)

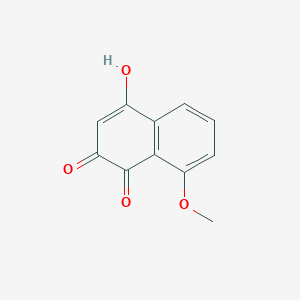
![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)

![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)
